2-(2,6-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(2,6-DIMETHYLPHENOXY)-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group, a fluorophenyl group, and a furan group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-DIMETHYLPHENOXY)-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE can be achieved through a multi-step process involving the following key steps:
Formation of the Phenoxy Intermediate: The starting material, 2,6-dimethylphenol, is reacted with an appropriate halogenating agent to form 2,6-dimethylphenoxy halide.
Nucleophilic Substitution: The phenoxy halide is then subjected to nucleophilic substitution with 2-fluorobenzylamine to form the intermediate 2-(2,6-dimethylphenoxy)-N-(2-fluorophenyl)methylamine.
Amidation Reaction: The intermediate is further reacted with furan-2-carboxylic acid under amidation conditions to yield the final product, 2-(2,6-DIMETHYLPHENOXY)-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and furan moieties, leading to the formation of corresponding quinones and furanones.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, converting it to the corresponding amine.
Substitution: The phenoxy and furan groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of quinones and furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy and furan derivatives.
Scientific Research Applications
2-(2,6-DIMETHYLPHENOXY)-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2,6-DIMETHYLPHENOXY)-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-(2,6-DIMETHYLPHENOXY)-N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE
- **2-(2,6-DIMETHYLPHENOXY)-N-[(2-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE
Uniqueness
Compared to similar compounds, 2-(2,6-DIMETHYLPHENOXY)-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE exhibits unique properties due to the presence of the fluorine atom, which can influence its electronic properties, reactivity, and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.
Properties
Molecular Formula |
C22H22FNO3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H22FNO3/c1-16-7-5-8-17(2)22(16)27-15-21(25)24(14-19-10-6-12-26-19)13-18-9-3-4-11-20(18)23/h3-12H,13-15H2,1-2H3 |
InChI Key |
GHKMGSPEMSOOGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3 |
Origin of Product |
United States |
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